4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE
Overview
Description
4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a diverse array of functional groups, including a methoxy group, a nitro group, a furan ring, a tetrazole ring, and a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde with 5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The process would also need to include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted derivatives.
Scientific Research Applications
4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methyl-2-nitrophenyl)-2-furaldehyde
- 5-methyl-2-(4-nitrophenyl)-4-phenylthiazole
- 4-hydroxy-2-quinolones
Uniqueness
What sets 4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
IUPAC Name |
(4Z)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methyl-2-(2H-tetrazol-5-yl)pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O5/c1-9-13(16(25)23(20-9)17-18-21-22-19-17)7-11-4-6-15(29-11)12-5-3-10(28-2)8-14(12)24(26)27/h3-8H,1-2H3,(H,18,19,21,22)/b13-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPFZPCTXQXZPS-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=NNN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=NNN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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